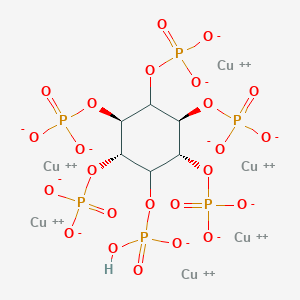
myo-Inositolhexakis(dihydrogenphosphate)Coppersalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
myo-Inositolhexakis(dihydrogenphosphate)Coppersalt, also known as phytic acid copper salt, is a complex compound derived from myo-inositol hexakisphosphate (IP6) and copper ions. myo-Inositol hexakisphosphate is a naturally occurring carbohydrate widely distributed in plants, particularly in seeds and grains. It plays a crucial role in phosphorus storage and regulation in plants
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of myo-Inositolhexakis(dihydrogenphosphate)Coppersalt typically involves the reaction of myo-inositol hexakisphosphate with copper ions. One common method is to dissolve myo-inositol hexakisphosphate in water and then add a copper salt, such as copper sulfate, under controlled pH conditions. The reaction is usually carried out at room temperature, and the resulting product is purified through filtration and drying .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where myo-inositol hexakisphosphate and copper salts are mixed under controlled conditions. The product is then subjected to purification steps, including filtration, washing, and drying, to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
myo-Inositolhexakis(dihydrogenphosphate)Coppersalt undergoes several types of chemical reactions, including:
Complexation Reactions:
Oxidation-Reduction Reactions: The copper ions in the compound can participate in redox reactions, which can be utilized in various catalytic processes.
Common Reagents and Conditions
Complexation Reactions: Common reagents include metal salts such as zinc sulfate, iron chloride, and magnesium sulfate.
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are used to induce hydrolysis.
Oxidation-Reduction Reactions: Reducing agents like ascorbic acid or oxidizing agents like hydrogen peroxide can be used in these reactions.
Major Products Formed
Complexation Reactions: The major products are metal-inositol complexes with varying properties depending on the metal ion used.
Hydrolysis: The primary products are inorganic phosphate and myo-inositol.
Oxidation-Reduction Reactions: The products depend on the specific redox reaction but can include reduced or oxidized forms of the compound and other by-products.
Applications De Recherche Scientifique
myo-Inositolhexakis(dihydrogenphosphate)Coppersalt has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of myo-Inositolhexakis(dihydrogenphosphate)Coppersalt involves its interaction with various molecular targets and pathways:
Phosphate Metabolism: The compound acts as a phosphate donor and regulator, influencing various biochemical processes.
Metal Ion Chelation: By forming complexes with metal ions, it can modulate the availability and activity of these ions in biological systems.
Signaling Pathways: It can interfere with signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
myo-Inositol Hexakisphosphate (IP6): The parent compound of myo-Inositolhexakis(dihydrogenphosphate)Coppersalt, known for its role in phosphate storage and regulation.
Phytic Acid: Another name for myo-inositol hexakisphosphate, commonly found in plant seeds and grains.
Inositol Polyphosphates: A group of compounds with varying numbers of phosphate groups attached to the inositol ring, involved in diverse cellular functions.
Uniqueness
Its dual role as a phosphate donor and metal ion chelator sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C6H7Cu6O24P6+ |
|---|---|
Poids moléculaire |
1030.2 g/mol |
Nom IUPAC |
hexacopper;[(1R,2S,4R,5S)-3-[hydroxy(oxido)phosphoryl]oxy-2,4,5,6-tetraphosphonatooxycyclohexyl] phosphate |
InChI |
InChI=1S/C6H18O24P6.6Cu/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;/q;6*+2/p-11/t1-,2-,3?,4?,5-,6-;;;;;; |
Clé InChI |
GSTJMZSVSXIKES-ZOEUYTOKSA-C |
SMILES isomérique |
[C@H]1([C@H](C([C@H]([C@@H](C1OP(=O)(O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Cu+2].[Cu+2].[Cu+2].[Cu+2].[Cu+2].[Cu+2] |
SMILES canonique |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)(O)[O-].[Cu+2].[Cu+2].[Cu+2].[Cu+2].[Cu+2].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



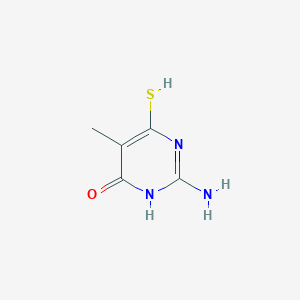
![5-Fluoro-1'-methylspiro[indoline-3,4'-piperidine] dihydrochloride](/img/structure/B13121385.png)
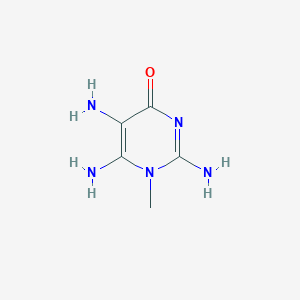
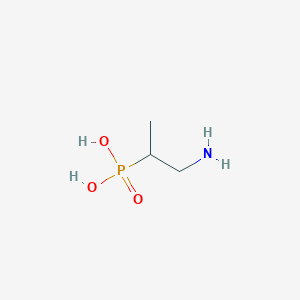
![6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylacetonitrile](/img/structure/B13121399.png)
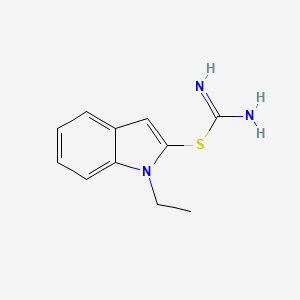
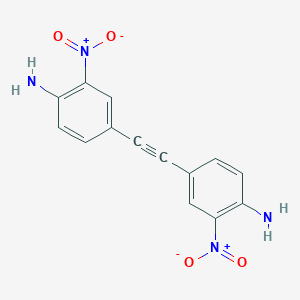
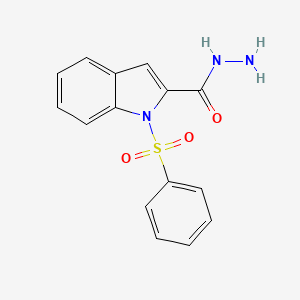
![6-(Hydroxymethyl)-2h-pyrazino[2,3-b][1,4]thiazin-3(4h)-one](/img/structure/B13121417.png)
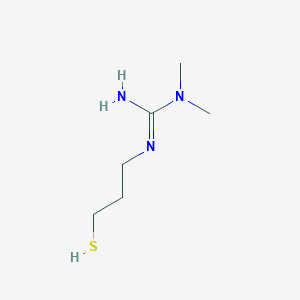
![6-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13121427.png)
![tert-Butyl 3-broMo-2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13121434.png)
![Ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13121450.png)
